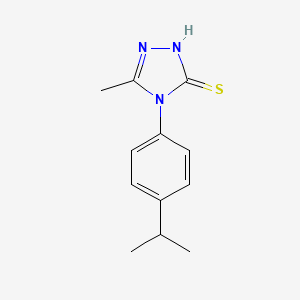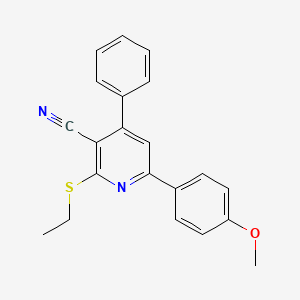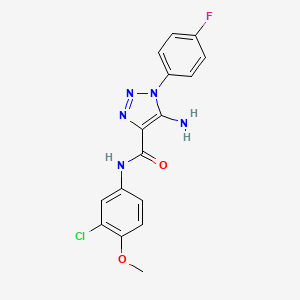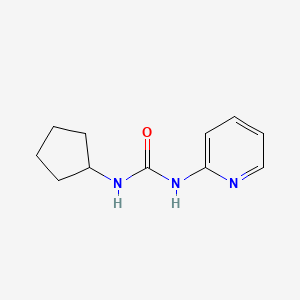
4-(4-isopropylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(4-isopropylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as IMT1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(4-isopropylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in inflammation and tumor growth. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, including the prevention of neuronal cell death and the improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-isopropylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol for lab experiments is its relatively low toxicity, which makes it a safer alternative to other chemical compounds with similar applications. However, its limited solubility in water can make it difficult to work with in certain experiments, and its stability may be affected by certain environmental factors.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-isopropylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, including further studies on its mechanisms of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of this compound derivatives with improved solubility and stability may enhance its potential for use in various lab experiments and applications.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research applications, particularly in the fields of medicinal chemistry and neurodegenerative disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper, highlighting the importance of continued research and exploration of this promising compound.
Wissenschaftliche Forschungsanwendungen
4-(4-isopropylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-microbial agent. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-methyl-4-(4-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-8(2)10-4-6-11(7-5-10)15-9(3)13-14-12(15)16/h4-8H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODBEFAKNKAUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4691196.png)
![2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4691205.png)
![N-[4-(4-morpholinyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4691215.png)

![methyl 7-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4691229.png)
![4-{[4-(1-piperidinyl)phenyl]sulfonyl}benzoic acid](/img/structure/B4691230.png)

![N-(4-bromo-1H-pyrazol-5-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4691256.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(4-methylbenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4691267.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4691275.png)